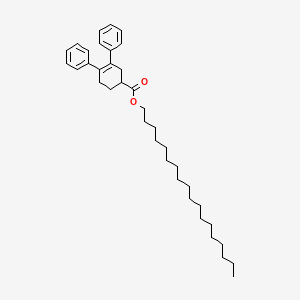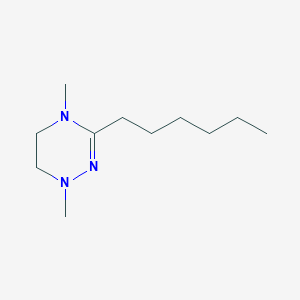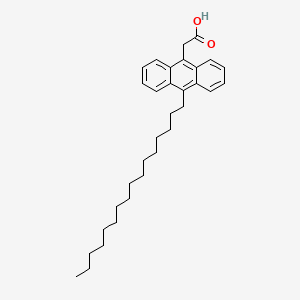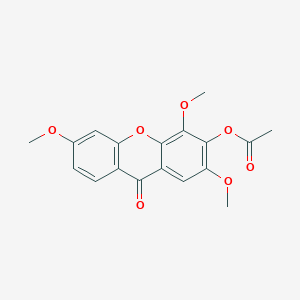![molecular formula C17H23N3 B14521700 N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine CAS No. 62553-95-1](/img/structure/B14521700.png)
N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine is an organic compound with a complex structure It is characterized by the presence of dimethyl groups attached to the nitrogen atoms and a methylanilino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of N,N-dimethylethylenediamine with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dimethyl-N~4~- [1- (pyridin-2-yl)ethyl]benzene-1,4-diamine
- N,N’-Dimethylethylenediamine
- N~1~,N~1~-bis(4-aminophenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine is unique due to its specific structural features, such as the presence of both dimethyl and methylanilino groups. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62553-95-1 |
|---|---|
Molecular Formula |
C17H23N3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-(4-methylanilino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C17H23N3/c1-14-4-6-15(7-5-14)18-12-13-19-16-8-10-17(11-9-16)20(2)3/h4-11,18-19H,12-13H2,1-3H3 |
InChI Key |
ZAUKCKKVDJANKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCNC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14521627.png)


![N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14521645.png)
![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)
![1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-](/img/structure/B14521647.png)


![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)

silane](/img/structure/B14521692.png)


